Isopilocarpic Acid-d3 Sodium Salt
Description
Isopilocarpic Acid-d3 Sodium Salt is a deuterium-labeled analog of Isopilocarpic Acid Sodium Salt, a known impurity in pilocarpine-based pharmaceuticals. Pilocarpine, a muscarinic agonist, is used to treat glaucoma and xerostomia. During synthesis or degradation, impurities such as Isopilocarpic Acid Sodium Salt (EP Impurity C) and its deuterated form (d3) may arise .
Properties
Molecular Formula |
C₁₁H₁₄D₃N₂NaO₃ |
|---|---|
Molecular Weight |
251.27 |
Synonyms |
[R-(R*,R*)]-α-Ethyl-β-(hydroxymethyl)-1-methyl-1H-imidazole-5-butanoic Acid-d3 Monosodium Salt; Isopilocarpinate-d3 Sodium Salt; Isopilocarpinic Acid-d3 Sodium Salt; (αR,βR)-α-Ethyl-β-(hydroxymethyl)-1-methyl-1H-imidazole-5-butanoic Acid-d3 Sodium Sa |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Profile :
- Molecular Formula: The non-deuterated sodium salt is C₁₁H₁₇N₂NaO₃ (MW: 248.26 g/mol) . The deuterated variant (d3) replaces three hydrogen atoms with deuterium, resulting in C₁₁H₁₄D₃N₂NaO₃ (estimated MW: ~251.26 g/mol).
- CAS Number: 101769-87-3 (non-deuterated sodium salt) .
- Applications : Serves as an internal standard in mass spectrometry (MS) for quantifying pilocarpine and its metabolites, leveraging deuterium’s isotopic stability to enhance analytical accuracy .
Comparison with Structurally Related Compounds
Non-Deuterated Isopilocarpic Acid Sodium Salt
- Molecular Formula : C₁₁H₁₇N₂NaO₃ (MW: 248.26 g/mol) .
- Role : A pharmacopeial impurity (EP Impurity C) in pilocarpine formulations, critical for quality control .
- Key Difference : Lacks deuterium, making it unsuitable as an MS internal standard. Its unlabeled structure is identical to the parent compound, complicating chromatographic separation without isotopic labeling .
Pilocarpic Acid Sodium Salt
Isopilocarpine HCl
- Chemical Class : A hydrolyzed derivative of pilocarpine, distinct from Isopilocarpic Acid due to the absence of a carboxylic acid group .
- Analytical Relevance: Requires different ionization techniques (e.g., APCI vs. ESI) for detection, as noted in MS methodologies .
Comparison with Deuterated Pharmaceutical Compounds
Octanoic Acid-d3
Lithocholic Acid-[d4]-3-Sulfate Sodium Salt
- Molecular Formula : C₂₄D₄H₃₄Na₂O₆S (MW: 504.62 g/mol) .
- Key Contrast : A sulfated, multi-deuterated bile acid derivative, highlighting the diversity of deuterated compounds in metabolite quantification .
Analytical and Functional Differences
Mass Spectrometry Performance
Notes:
- ESI (electrospray ionization) preserves the parent ion, enabling precise quantification of deuterated analogs .
- APCI (atmospheric pressure chemical ionization) induces fragmentation, limiting sensitivity for non-deuterated impurities .
Research Implications and Challenges
- Discrepancies in Molecular Weight : reports the sodium salt’s MW as 248.26 g/mol, while cites 250.27 g/mol. This may stem from differences in hydration states or measurement protocols .
- Synthesis Complexity: Deuterated compounds like this compound require specialized isotopic labeling, increasing production costs compared to non-deuterated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
